3-(3-Amino-4-methoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

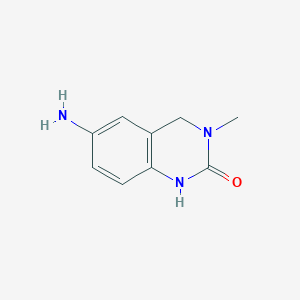

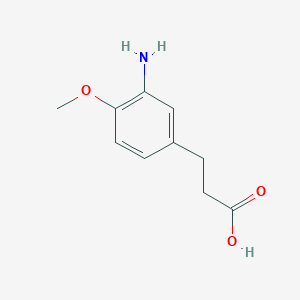

“3-(3-Amino-4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS Number 859189-60-9 . It has a molecular weight of 195.22 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO3 . The InChI code is InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) . The Canonical SMILES string is COC1=CC=C(C=C1)C(CC(=O)O)N .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 195.21 g/mol . It has a XLogP3 value of -1.4, indicating its solubility in water and lipids . The compound is typically stored at room temperature and comes in a powder form .

Applications De Recherche Scientifique

Antioxidant, Anti-inflammatory, and Antiulcer Properties

Research has synthesized and evaluated novel compounds structurally related to 3-(3-Amino-4-methoxyphenyl)propanoic acid. These compounds have shown significant antioxidant, anti-inflammatory, and antiulcer activities, indicating their potential in therapeutic applications. Specifically, certain derivatives exhibited antioxidant action comparable to standards and showed promising efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).

Material Modification and Medical Application

Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with amines including 3-(4-hydroxyphenyl)propanoic acid derivatives have been developed for medical applications. These modified polymers exhibited increased swelling, enhanced thermal stability, and significant antibacterial and antifungal activities, making them suitable for various medical uses (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Compounds structurally related to this compound, like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have been studied for their corrosion inhibition properties. These compounds demonstrated high efficiency in preventing corrosion on mild steel surfaces, particularly in acidic environments. They primarily act as cathodic inhibitors and form protective films on the metal surface, which is critical in industrial applications (Gupta et al., 2016).

Drug Research and Chiral Catalysis

This compound and its derivatives are extensively used in drug research due to their presence in various pharmaceutical intermediates. For instance, S-3-amino-3-phenylpropionic acid, a structurally related compound, is a crucial intermediate for the synthesis of S-dapoxetine, approved for treating premature ejaculation. The chiral catalysis of these compounds showcases their significance in developing enantiopure pharmaceutical compounds, highlighting their potential in drug synthesis and development (Li et al., 2013).

Biochemical and Chemical Synthesis

The biochemical and chemical properties of this compound derivatives facilitate various synthesis processes. They are employed in producing valuable organic compounds, including 3-amino enones and 1,3-diketones, which serve as precursors for a multitude of heterocyclic, carbocyclic compounds, or as ligands in metal complexes. This versatility makes them integral in the synthesis of compounds like avobenzone, commonly used in sunscreen lotions (Rao & Muthanna, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is likely that the compound interacts with its targets to induce changes at the molecular level, similar to other bioactive aromatic compounds .

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight of 19522 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Amino-4-methoxyphenyl)propanoic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.

Analyse Biochimique

Cellular Effects

The effects of 3-(3-Amino-4-methoxyphenyl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in muscle cells, this compound has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It also affects hepatic glucose and lipid metabolism, indicating its role in energy homeostasis and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing various cellular processes. For instance, the compound’s interaction with GPR41 receptors has been shown to stimulate lipid metabolism pathways, contributing to its anti-obesity effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by factors such as temperature and pH. In in vitro studies, it has been observed that the compound maintains its activity over extended periods, while in in vivo studies, its effects on cellular function can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to enhance muscle strength and improve metabolic functions, while higher doses may lead to toxic or adverse effects. For example, in mice, low-dose administration of the compound increased Myf5 expression, promoting muscle development, whereas high doses did not show significant benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and metabolite levels. The compound’s role in lipid metabolism is particularly noteworthy, as it has been shown to stimulate lipid breakdown and improve hepatic lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported across cell membranes via amino acid transporters, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences energy metabolism and cellular respiration .

Propriétés

IUPAC Name |

3-(3-amino-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNCQCURLYEOQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.